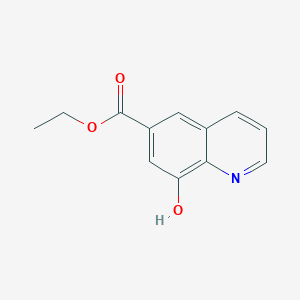

Ethyl 8-hydroxyquinoline-6-carboxylate

Description

Contextual Background of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Research

8-Hydroxyquinoline (8-HQ) is a bicyclic heterocyclic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring. nih.govscispace.com This arrangement, where a hydroxyl group is located at the 8th position adjacent to the ring nitrogen, confers remarkable chemical properties. The most prominent of these is its function as a potent and versatile bidentate chelating agent. scispace.comnih.gov The nitrogen atom and the hydroxyl oxygen atom act as donor sites, allowing 8-HQ and its derivatives to form stable complexes with a wide variety of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. scispace.comnih.gov

This chelating ability is central to the broad spectrum of applications for 8-HQ derivatives, which are considered "privileged structures" in medicinal chemistry. nih.gov They are investigated for numerous pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-HIV properties. nih.govscispace.comresearchgate.net The biological activity is often directly linked to their ability to interact with metal ions that are crucial for pathological processes. nih.govfrontiersin.org

Beyond medicine, 8-HQ derivatives are pivotal in materials science and analytical chemistry. scispace.com Their metal complexes are often highly fluorescent, making them valuable as fluorescent chemosensors for detecting environmentally and biologically important metal ions. scispace.com Furthermore, they have been developed as electron carriers in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govscispace.com

The synthesis of the core 8-hydroxyquinoline structure is typically achieved through established methods such as the Skraup or Friedlander syntheses, which construct the heterocyclic ring system. scispace.compharmaguideline.com Modifications to the 8-HQ skeleton, for instance through Suzuki cross-coupling reactions, allow for the introduction of various substituents to tune the molecule's properties for specific applications. scispace.com

Significance of Ethyl 8-hydroxyquinoline-6-carboxylate as a Research Scaffold

While extensive research exists for the 8-hydroxyquinoline class as a whole, Ethyl 8-hydroxyquinoline-6-carboxylate stands out for its specific potential as a research scaffold. Its significance lies in the strategic placement of an ethyl carboxylate group on the benzene (B151609) ring portion of the molecule. This ester functional group serves as a versatile synthetic handle, allowing chemists to readily modify the core structure and build more complex molecules.

The true value of Ethyl 8-hydroxyquinoline-6-carboxylate in research is realized through its chemical reactivity, which enables the exploration of structure-activity relationships (SAR). The ester group can undergo several key transformations:

Hydrolysis: The ethyl ester can be easily hydrolyzed to its corresponding carboxylic acid, 8-hydroxyquinoline-6-carboxylic acid. This acid is a crucial intermediate for creating amide libraries, a cornerstone of drug discovery. Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the carboxylic acid can be linked to a wide array of amines to produce novel amide derivatives. nih.gov

Amidation and Hydrazide Formation: The ester can be directly converted into amides or hydrazides by reacting with amines or hydrazine, respectively. These resulting hydrazides are particularly valuable as they are precursors for synthesizing other five-membered heterocyclic rings, such as triazoles or oxadiazoles, further expanding the chemical diversity accessible from the initial scaffold. nih.gov

By utilizing the reactivity of the 6-carboxylate group, researchers can systematically attach different chemical fragments to the 8-hydroxyquinoline core. This allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity, which is essential for developing new therapeutic agents and functional materials. For example, the synthesis of various 8-hydroxyquinoline-2-carboxamides has demonstrated how modifications at a carboxylate position can lead to compounds with potent biological activities. nih.gov While that research focused on the 2-position, the chemical principles underscore the synthetic utility inherent in the 6-carboxylate isomer.

In essence, Ethyl 8-hydroxyquinoline-6-carboxylate serves as a foundational building block, providing the essential 8-hydroxyquinoline chelating motif while offering a reactive site for straightforward chemical elaboration.

Physicochemical Properties

| Property | 8-Hydroxyquinoline (Parent Compound) | Ethyl 8-hydroxyquinoline-3-carboxylate (Isomer) |

|---|---|---|

| Molecular Formula | C₉H₇NO | C₁₂H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol | 217.22 g/mol |

| Melting Point | 70-73 °C | Not available |

| Boiling Point | 267 °C | Not available |

| Physical Form | Crystalline Powder | White to Yellow Solid |

Structure

3D Structure

Properties

CAS No. |

1803832-43-0 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 8-hydroxyquinoline-6-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-13-11(8)10(14)7-9/h3-7,14H,2H2,1H3 |

InChI Key |

PTRURWNTZDZIQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 8 Hydroxyquinoline 6 Carboxylate and Its Derivatives

Strategies for Constructing the 8-Hydroxyquinoline-6-carboxylate Core

The formation of the fundamental 8-hydroxyquinoline-6-carboxylate structure can be achieved through several synthetic routes. These strategies primarily involve building the quinoline (B57606) ring system from acyclic or simpler cyclic precursors.

Stobbe Condensation and Subsequent Cyclization Approaches

A notable and effective method for constructing the 8-hydroxyquinoline-6-carboxylate core involves a two-step sequence that begins with the Stobbe condensation. ctu.edu.vn This reaction is a powerful carbon-carbon bond-forming reaction where a ketone or aldehyde condenses with a succinic acid ester to yield an alkylidenesuccinic acid or its corresponding ester. wikipedia.orgresearchgate.net The reaction mechanism is characterized by the formation of a crucial lactone intermediate, which, upon ring-opening, ensures the reaction is driven to completion. wikipedia.orgsci-hub.se

In a specific application, the synthesis commences with a commercially available starting material, 3-pyridinecarbaldehyde. ctu.edu.vn This represents a significant application of the Stobbe condensation to a heterocyclic aromatic aldehyde. ctu.edu.vn The aldehyde undergoes condensation with a succinic ester, followed by a cyclization step to yield the target 8-hydroxyquinoline-6-carboxylate core. ctu.edu.vn

Table 1: Key Steps in Stobbe Condensation Route

| Step | Reaction Type | Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Stobbe Condensation | 3-Pyridinecarbaldehyde, Succinic ester | Base (e.g., Sodium ethoxide) | Alkylidenesuccinic acid derivative | ctu.edu.vn |

Quinoline Core Annulation Methods Relevant to 8-Hydroxyquinoline (B1678124) Derivatives

Classic quinoline synthesis methods are also highly relevant for constructing the 8-hydroxyquinoline framework. scispace.comrroij.com These methods build the quinoline ring through the reaction of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds or their precursors.

The Skraup synthesis is a well-established method that typically involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like o-nitrophenol). scispace.comrroij.comgoogle.com In the context of 8-hydroxyquinoline, o-aminophenol is used as the key starting material. google.comresearchgate.netchemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the o-aminophenol, followed by cyclization and oxidation to form the quinoline ring system. google.comgoogle.com

The Friedländer annulation is another fundamental and straightforward approach, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone). wikipedia.orgnih.govorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgnih.gov For the synthesis of 8-hydroxyquinoline derivatives, an appropriately substituted 2-aminobenzaldehyde would react with a compound like ethyl acetoacetate (B1235776) to form the substituted quinoline ring. rroij.com

Functionalization and Derivatization of the Ethyl 8-hydroxyquinoline-6-carboxylate Scaffold

Once the ethyl 8-hydroxyquinoline-6-carboxylate core is synthesized, it serves as a versatile platform for further chemical modification. These derivatizations are key to tuning the molecule's properties for specific applications.

Hydrolysis of the Ethyl Ester Moiety to Carboxylic Acid

A common and fundamental derivatization is the hydrolysis of the ethyl ester group at the C-6 position to yield the corresponding carboxylic acid, 8-hydroxyquinoline-6-carboxylic acid. ctu.edu.vn This transformation is typically achieved through saponification, which involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher completion, and the resulting carboxylate salt is often easier to separate from the alcohol byproduct (ethanol). chemguide.co.uk The free carboxylic acid can then be liberated by acidifying the reaction mixture after the hydrolysis is complete. chemguide.co.uk

This hydrolysis step is crucial as the resulting carboxylic acid is a key intermediate for a variety of further functionalizations, most notably amidation reactions. ctu.edu.vn

Amidation Reactions for 8-Hydroxyquinoline-6-carboxamide Derivatives

The 8-hydroxyquinoline-6-carboxylic acid obtained from hydrolysis can be converted into a wide array of amide derivatives. ctu.edu.vn A standard procedure involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. ctu.edu.vn This activation is often achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. ctu.edu.vn

The resulting 8-hydroxyquinoline-6-carbonyl chloride is then reacted with a primary or secondary amine to form the desired 8-hydroxyquinoline-6-carboxamide. ctu.edu.vn This method has been successfully used to synthesize derivatives using amines such as benzylamine (B48309) and 3-morpholinopropylamine. ctu.edu.vn The structures of these synthesized amides are typically confirmed using spectroscopic methods like NMR and mass spectrometry. ctu.edu.vn

Table 2: Examples of 8-Hydroxyquinoline-6-carboxamide Derivatives

| Carboxylic Acid Derivative | Amine Reagent | Resulting Amide Product | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-6-carbonyl chloride | Benzylamine | N-Benzyl-8-hydroxyquinoline-6-carboxamide | ctu.edu.vn |

Introduction of Substitutions on the Quinoline Ring System

The 8-hydroxyquinoline scaffold is amenable to various substitution reactions, allowing for the introduction of different functional groups onto the aromatic rings. nih.gov The presence of the activating hydroxyl group and the electron-deficient nature of the pyridine (B92270) ring influence the regioselectivity of these reactions. nih.gov The C-2, C-5, and C-7 positions are known active sites for substitution. mdpi.com

Electrophilic Aromatic Substitution: The 8-hydroxyquinoline ring system is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and diazonium coupling. nih.gov Theoretical studies using Density Functional Theory (DFT) on the reaction of 8-hydroxyquinoline with an electrophile (4-ethoxycarbonyl-benzene diazonium chloride) suggest that substitution is possible at multiple positions (C-2 through C-7). orientjchem.orguotechnology.edu.iqresearchgate.net The distribution of the Highest Occupied Molecular Orbital (HOMO) indicates high electron density across several carbon atoms, making multiple substitution sites plausible. orientjchem.orguotechnology.edu.iq

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly the Suzuki-Miyaura cross-coupling reaction, provide a powerful tool for introducing aryl or other organic fragments onto the quinoline core. scispace.comrroij.com This reaction typically involves the coupling of a halo-substituted quinoline (e.g., 5-bromo-8-hydroxyquinoline) with a boronic acid in the presence of a palladium catalyst and a base. scispace.comrroij.comresearchgate.netorganic-chemistry.orgyonedalabs.com To prevent interference from the acidic hydroxyl group, it is often protected with a group like a benzyl (B1604629) ether prior to the coupling reaction. scispace.comrroij.com This strategy has been used to synthesize 5-aryl-8-hydroxyquinolines and can be extended to 5,7-disubstituted derivatives starting from 5,7-dibromo-8-hydroxyquinoline. scispace.comrroij.com

Table 3: Methods for Ring Substitution on the 8-Hydroxyquinoline Scaffold

| Reaction Type | Position(s) | Example Reagents | Notes | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C-5, C-7 | Halogens (e.g., Br₂, Cl₂) | The hydroxyl group is a strong activating group, directing substitution to the ortho and para positions. | nih.gov |

| Diazonium Coupling | C-5 | Aryl diazonium salts | Couples to form azo compounds. | nih.govorientjchem.org |

| Suzuki-Miyaura Coupling | C-4, C-5, C-7 | Aryl boronic acids, Pd catalyst, Base | Requires a halogenated quinoline precursor (e.g., 5-bromo- or 4-chloro-quinoline). The -OH group often requires protection. | scispace.comrroij.comresearchgate.net |

Suzuki Cross-Coupling Methodologies

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl compounds. rroij.com This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. rroij.com For derivatives of ethyl 8-hydroxyquinoline-6-carboxylate, this methodology is primarily employed to introduce aryl or heteroaryl substituents onto the quinoline ring system.

Typically, a halogenated derivative of ethyl 8-hydroxyquinoline-6-carboxylate, for example, at the 5- or 7-position, is used as the substrate. This substrate is then reacted with a suitable arylboronic acid in the presence of a palladium catalyst and a base. rroij.comscispace.com It is often necessary to protect the hydroxyl group at the 8-position prior to the coupling reaction to prevent it from interfering with the catalyst. rroij.comscispace.com

The general scheme for a Suzuki cross-coupling reaction on a halogenated 8-hydroxyquinoline derivative is as follows:

Reaction Scheme for Suzuki Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Research has demonstrated the successful application of Suzuki coupling to various quinoline systems. For instance, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines have been effectively coupled with substituted phenylboronic acids using a dichlorobis(triphenylphosphine)palladium(II) catalyst to produce the corresponding aryl- and diaryl-tetrahydroquinolines in high yields. researchgate.net Similarly, 5-bromo-8-methoxyquinoline (B186703) and 5,7-dibromo-8-methoxyquinoline (B102607) have undergone Suzuki coupling with substituted phenylboronic acids. researchgate.net These examples underscore the versatility of the Suzuki reaction for modifying the quinoline core, a strategy that is directly applicable to ethyl 8-hydroxyquinoline-6-carboxylate.

Mannich Reaction Strategies

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.netmdpi.com This reaction results in the aminoalkylation of the active hydrogen compound, yielding a product known as a Mannich base. nih.gov In the context of 8-hydroxyquinoline derivatives, the quinoline ring itself, being electron-rich, can act as the active hydrogen component. researchgate.netmdpi.com

For ethyl 8-hydroxyquinoline-6-carboxylate, the most probable site for the Mannich reaction is the position adjacent to the hydroxyl group (the 7-position), which is activated towards electrophilic substitution. The reaction would involve treating ethyl 8-hydroxyquinoline-6-carboxylate with formaldehyde (B43269) and a selected primary or secondary amine. researchgate.netmdpi.com

General Mannich Reaction on 8-Hydroxyquinoline Core

| Active Hydrogen Compound | Aldehyde | Amine | Product |

|---|

Numerous studies have reported the successful application of the Mannich reaction to the 8-hydroxyquinoline scaffold. nih.govacs.org For example, 5-chloro-8-hydroxyquinoline (B194070) has been reacted with ciprofloxacin (B1669076) and paraformaldehyde to yield a hybrid molecule. nih.gov In other work, various aromatic aldehydes and anilines have been subjected to a Mannich reaction with 8-hydroxyquinoline to produce a range of Mannich bases. nih.gov These findings confirm that the 8-hydroxyquinoline core is a suitable substrate for the Mannich reaction, and this can be extended to its carboxylate derivatives.

Reaction Mechanisms in the Synthesis of Ethyl 8-hydroxyquinoline-6-carboxylate Derivatives

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The mechanisms for the Suzuki cross-coupling and Mannich reactions as they apply to 8-hydroxyquinoline derivatives are well-established.

The Suzuki cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The main steps are:

Oxidative Addition : The palladium(0) catalyst reacts with the halo-substituted ethyl 8-hydroxyquinoline-6-carboxylate, inserting itself into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 oxidation state.

Transmetalation : The organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The Mannich reaction mechanism involves the following key steps:

Formation of an Iminium Ion : The amine and formaldehyde react to form an electrophilic iminium ion. rsc.org

Electrophilic Attack : The electron-rich quinoline ring of ethyl 8-hydroxyquinoline-6-carboxylate acts as a nucleophile and attacks the iminium ion. nih.gov As the 8-hydroxyquinoline exists in equilibrium with its zwitterionic keto-enol tautomer, the enol form facilitates this nucleophilic attack, typically at the C-7 position. rsc.org

Deprotonation : A final deprotonation step re-establishes the aromaticity of the quinoline ring, yielding the final Mannich base.

Coordination Chemistry and Metal Complexation Studies of Ethyl 8 Hydroxyquinoline 6 Carboxylate

Fundamental Principles of Chelation by 8-Hydroxyquinoline (B1678124) Ligands

8-Hydroxyquinoline (8HQ) and its derivatives, including Ethyl 8-hydroxyquinoline-6-carboxylate, are classic examples of bidentate chelating ligands. The fundamental principle of their chelating ability lies in the proximate arrangement of two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.orgrroij.comnih.gov This arrangement allows the ligand to form a stable five-membered ring upon coordination with a metal ion.

The chelation process involves the deprotonation of the phenolic hydroxyl group, leading to the formation of a formal negative charge on the oxygen atom, which then coordinates to the metal center. rroij.com The nitrogen atom, with its lone pair of electrons, acts as the second donor site. This dual-point attachment, known as the chelate effect, results in significantly more stable metal complexes compared to those formed with analogous monodentate ligands. The planarity of the 8-hydroxyquinoline ring system also contributes to the stability and electronic properties of the resulting complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of Ethyl 8-hydroxyquinoline-6-carboxylate can be achieved through various established methods, generally involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Monomeric complexes of Ethyl 8-hydroxyquinoline-6-carboxylate are typically synthesized by reacting the ligand with a metal salt in a specific stoichiometric ratio. A general procedure involves dissolving the ligand in a suitable organic solvent, such as ethanol (B145695) or methanol, followed by the addition of an aqueous or alcoholic solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals). nih.govjchemlett.com The reaction is often carried out under reflux to ensure complete reaction. The resulting solid complex can then be isolated by filtration, washed, and dried.

The stoichiometry of the resulting complex, often ML₂ or ML₃, depends on the coordination number and oxidation state of the central metal ion. rroij.com For instance, divalent metal ions like Cu(II), Ni(II), and Co(II) typically form complexes with a 1:2 metal-to-ligand ratio. scirp.orgscirp.org

Characterization of these complexes is crucial to confirm their formation and elucidate their properties. Common techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key spectral changes include a shift in the C=N stretching vibration and the disappearance of the broad O-H stretching band of the free ligand.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. jchemlett.com

Table 1: Representative Data for Monomeric 8-Hydroxyquinoline Derivative Complexes

| Metal Ion | Ligand (L) | Formula | Molar Ratio (M:L) | Geometry | Reference |

| Cu(II) | 8-Hydroxyquinoline | Cu(8HQ)₂ | 1:2 | Square Planar | scirp.orgscirp.org |

| Ni(II) | 8-Hydroxyquinoline | Ni(8HQ)₂·2H₂O | 1:2 | Octahedral | scirp.orgscirp.org |

| Co(II) | 8-Hydroxyquinoline | Co(8HQ)₂·2H₂O | 1:2 | Octahedral | scirp.orgscirp.org |

| Zn(II) | 8-Hydroxyquinoline-2-Carboxylic Acid | [Zn((HQC)H)₂]·2H₂O | 1:2 | Distorted Octahedral | uncw.edu |

Mixed-ligand complexes of Ethyl 8-hydroxyquinoline-6-carboxylate can be prepared by introducing one or more different ligands (ancillary ligands) into the coordination sphere of the metal ion. This approach allows for the fine-tuning of the electronic and steric properties of the resulting complex. The synthesis typically involves a one-pot reaction where the metal salt, Ethyl 8-hydroxyquinoline-6-carboxylate, and the ancillary ligand are mixed in a specific molar ratio. jchemlett.comresearchgate.net

Common ancillary ligands include other nitrogen or oxygen donor ligands such as 1,10-phenanthroline, 2,2'-bipyridine, or various Schiff bases. researchgate.netnih.gov The formation of a mixed-ligand complex can be confirmed by techniques similar to those used for monomeric complexes, with particular attention to spectroscopic and analytical data that indicate the presence of both ligands in the coordination sphere. For instance, the IR spectrum would show characteristic bands for both Ethyl 8-hydroxyquinoline-6-carboxylate and the ancillary ligand.

Structural Elucidation and Geometry of Metal Complexes

The determination of the structure and geometry of metal complexes is fundamental to understanding their properties and reactivity.

The coordination number and geometry of the metal complexes of Ethyl 8-hydroxyquinoline-6-carboxylate are primarily influenced by the nature of the metal ion and the stoichiometry of the complex.

Coordination Number: This refers to the number of donor atoms directly bonded to the central metal ion. For complexes with bidentate ligands like Ethyl 8-hydroxyquinoline-6-carboxylate, a 1:2 metal-to-ligand ratio (ML₂) typically results in a coordination number of 4, while a 1:3 ratio (ML₃) leads to a coordination number of 6. In some cases, solvent molecules like water can also coordinate to the metal, increasing the coordination number. scirp.orgscirp.org

Geometry: The spatial arrangement of the ligands around the central metal ion defines the geometry of the complex. Common geometries for complexes of 8-hydroxyquinoline derivatives include:

Square Planar: Often observed for d⁸ metal ions like Ni(II) in a four-coordinate environment and for Cu(II) complexes. scirp.orgscirp.org

Tetrahedral: Another possible geometry for four-coordinate complexes, particularly with d¹⁰ ions like Zn(II). researchgate.net

Octahedral: Typically found in six-coordinate complexes, such as those with a 1:2 metal-to-ligand ratio where two additional coordination sites are occupied by solvent molecules, or in 1:3 metal-to-ligand complexes. scirp.orgscirp.org

Magnetic susceptibility measurements and electronic spectra are powerful tools for deducing the geometry of paramagnetic complexes. For example, the magnetic moment of a complex can distinguish between high-spin and low-spin configurations, which are often associated with specific geometries.

Table 2: Expected Geometries for Metal Complexes of Ethyl 8-hydroxyquinoline-6-carboxylate (L)

| Complex Formula | Metal Ion Example | Coordination Number | Probable Geometry |

| [M(L)₂] | Cu(II) | 4 | Square Planar |

| [M(L)₂] | Ni(II) | 4 | Square Planar |

| [M(L)₂(H₂O)₂] | Co(II), Ni(II) | 6 | Octahedral |

| [M(L)₃] | Fe(III), Al(III) | 6 | Octahedral |

As established, Ethyl 8-hydroxyquinoline-6-carboxylate acts as a bidentate ligand, coordinating through the heterocyclic nitrogen atom and the deprotonated hydroxyl oxygen atom. scirp.orgrroij.com Spectroscopic techniques provide direct evidence for this binding mode:

IR Spectroscopy: The disappearance of the broad ν(O-H) band from the spectrum of the free ligand upon complexation confirms the deprotonation and coordination of the hydroxyl group. Furthermore, a shift in the ν(C=N) band of the quinoline ring to a different frequency indicates the involvement of the nitrogen atom in coordination. The appearance of new bands at lower frequencies can often be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations.

¹H NMR Spectroscopy: While not applicable for paramagnetic complexes, for diamagnetic complexes (e.g., with Zn(II) or Al(III)), ¹H NMR spectroscopy can provide detailed information about the ligand environment. Upon coordination, the chemical shifts of the protons on the quinoline ring, particularly those near the coordination sites, are expected to change significantly.

Factors Influencing Metal Complex Stability and Architecture

The stability and three-dimensional structure of metal complexes derived from Ethyl 8-hydroxyquinoline-6-carboxylate and related ligands are governed by a delicate interplay of several factors. These include the intrinsic properties of both the metal ion and the ligand, as well as the conditions under which the complex is formed.

Key Influencing Factors:

Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion are paramount. Generally, metal ions with a higher charge-to-radius ratio form more stable complexes. For instance, trivalent cations like Al³⁺ and Fe³⁺ typically form highly stable complexes with 8-hydroxyquinoline derivatives. rroij.com The coordination geometry preference of the metal (e.g., octahedral for Al³⁺ and Co(II), square planar for Cu(II)) dictates the stoichiometry and architecture of the resulting complex. scirp.orgscirp.org

Ligand-to-Metal Ratio: The stoichiometry of the reaction, or the molar ratio of ligand to metal, is crucial in determining the final structure. Depending on the coordination number of the metal ion, complexes with different ligand-to-metal ratios (e.g., 1:1, 1:2, 1:3) can be formed. scirp.orgnih.gov For many divalent metals, 1:2 (ML₂) complexes are common, while trivalent metals like aluminum often form 1:3 (ML₃) complexes. scirp.org

Solvent and pH: The solvent system can influence the solubility of the reactants and the stability of the resulting complexes. The pH of the solution is particularly critical as it controls the deprotonation of the ligand's hydroxyl group, which is a prerequisite for chelation. scirp.orgelsevier.com The formation of metal-hydroxyquinoline complexes often proceeds with the release of a proton, making the equilibrium sensitive to pH changes. rroij.com

The following table summarizes the effect of different substituents on the acidity of the phenolic proton (pKa) in 8-hydroxyquinoline derivatives, which is a key indicator of ligand basicity and subsequent complex stability.

Table 1: Proton Dissociation Constants (pKa) of Substituted 8-Hydroxyquinoline Derivatives This interactive table provides data on how substitutions on the 8-hydroxyquinoline ring affect the acidity of the phenolic and quinolinium protons, which in turn influences metal complex stability.

| Substituent at R5 | pKa (OH) | pKa (NH+) | Reference |

|---|---|---|---|

| H (unsubstituted) | 9.66 | 5.02 | nih.gov |

| Chloro | 8.68 | 3.94 | nih.gov |

| Iodo | 8.87 | 3.97 | nih.gov |

Solution Chemistry and Equilibrium Studies of Metal Chelation

The formation of a metal complex with a ligand like Ethyl 8-hydroxyquinoline-6-carboxylate in solution is an equilibrium process. Understanding this equilibrium is essential for predicting the conditions under which a complex will form and its stability. The key parameters in these studies are the ligand's proton dissociation constants (pKa) and the complex's formation constants (also known as stability constants, K) or their logarithmic values (log K).

The chelation process can be described by stepwise equilibria. For a divalent metal ion (M²⁺) and a deprotonated ligand (L⁻), the reactions are:

M²⁺ + L⁻ ⇌ ML⁺, with stability constant K₁ = [ML⁺] / ([M²⁺][L⁻])

ML⁺ + L⁻ ⇌ ML₂, with stability constant K₂ = [ML₂] / ([ML⁺][L⁻])

Studies on various 8-hydroxyquinoline derivatives show that the stability of the metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). capes.gov.br Copper(II) complexes consistently exhibit high stability due to the favorable ligand field stabilization energy. tandfonline.comacs.org

The table below presents representative stability constants for metal complexes with 8-hydroxyquinoline, illustrating the influence of the metal ion on complex stability.

| Metal Ion | log β₂ | Reference |

|---|---|---|

| Cu(II) | 25.96 | mcmaster.ca |

| Ni(II) | 22.28 | mcmaster.ca |

| Co(II) | 20.69 | mcmaster.ca |

| Zn(II) | 20.57 | mcmaster.ca |

| Cd(II) | 17.92 | capes.gov.br |

| Mn(II) | 15.50 | mcmaster.ca |

Supramolecular Assembly in Metal Complexes of 8-Hydroxyquinoline Derivatives

Beyond the formation of individual coordination complexes, the field of supramolecular chemistry explores how these discrete units self-assemble into larger, highly ordered architectures. researchgate.net Metal complexes of 8-hydroxyquinoline derivatives are excellent building blocks for such assemblies due to their planar aromatic structures and the potential for various non-covalent interactions.

The substituents on the 8-hydroxyquinoline ligand play a critical role in directing this self-assembly. Functional groups like the ester in Ethyl 8-hydroxyquinoline-6-carboxylate can participate in weak interactions that guide the packing of the complexes in the solid state. The primary forces driving the formation of these supramolecular structures include:

π-π Stacking: The extensive aromatic systems of the quinoline rings allow for significant π-π stacking interactions between adjacent complexes. These interactions are crucial for the formation of one-dimensional stacks or two-dimensional layered structures. mdpi.comnih.gov

Hydrogen Bonding: Although the phenolic proton is lost upon chelation, other groups on the ligand or coordinated solvent molecules can act as hydrogen bond donors or acceptors, creating robust networks that link the metal complexes.

For example, studies on chromium(III) complexes with substituted 8-hydroxyquinolines have revealed the formation of complex 3D supramolecular networks held together by a combination of π-π stacking, C-H···π, and C-H···O interactions. mdpi.comnih.gov The specific nature and placement of the substituents on the ligand can tune these interactions, allowing for the rational design, or "crystal engineering," of materials with desired structural and photophysical properties. mdpi.com

Spectroscopic and Advanced Analytical Characterization Techniques for Ethyl 8 Hydroxyquinoline 6 Carboxylate and Its Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing a fingerprint based on the vibrational modes of chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in ethyl 8-hydroxyquinoline-6-carboxylate. The FTIR spectrum of a related compound, 8-hydroxyquinoline (B1678124) (8-HQ), displays a characteristic broad absorption band around 3160-3181 cm⁻¹, which is attributed to the stretching vibration of the phenolic -OH group. scirp.orgresearchgate.net The C=C and C=N stretching vibrations within the quinoline (B57606) ring are typically observed in the 1000-1600 cm⁻¹ region. researchgate.net

For ethyl 8-hydroxyquinoline-6-carboxylate, the presence of the ethyl ester group introduces additional characteristic absorption bands. A strong band corresponding to the C=O stretching of the carboxylate group is expected in the region of 1700-1725 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1200-1300 cm⁻¹ range. Upon complexation with metal ions, significant shifts in the vibrational frequencies of the -OH and the heterocyclic nitrogen are observed, indicating coordination. The phenolic O-H band may disappear or shift, and changes in the C=N and C-O stretching frequencies provide evidence of the metal-ligand bond formation. scirp.org For instance, in metal complexes of 8-HQ, the formation of a new M-N bond is indicated by a band appearing in the lower frequency region, around 567-583 cm⁻¹. scirp.org

Table 1: Characteristic FTIR Absorption Bands for Ethyl 8-hydroxyquinoline-6-carboxylate and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Phenolic -OH | O-H Stretch | ~3200-3400 (broad) | scirp.orgresearchgate.net |

| Ester C=O | C=O Stretch | ~1700-1725 | Inferred |

| Quinoline Ring | C=N Stretch | ~1580-1610 | scirp.orgresearchgate.net |

| Quinoline Ring | C=C Stretch | ~1450-1550 | scirp.orgresearchgate.net |

| Ester C-O | C-O Stretch | ~1200-1300 | Inferred |

| Aromatic C-H | C-H Stretch | ~3000-3100 | Inferred |

| Aliphatic C-H | C-H Stretch | ~2850-2980 | Inferred |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of ethyl 8-hydroxyquinoline-6-carboxylate provides valuable information about the arrangement of protons in the molecule. The aromatic protons on the quinoline ring are expected to appear as multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylate substituents. For the parent 8-hydroxyquinoline, the proton of the hydroxyl group gives a signal that can vary in position depending on the solvent and concentration. chemicalbook.com

The ethyl group of the ester will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically appearing at approximately δ 4.4 ppm and δ 1.4 ppm, respectively. The coupling between these adjacent groups results in the observed splitting pattern. For a similar compound, ethyl 8-hydroxyquinoline-5-carboxylate, the aromatic protons are observed in the range of δ 7.0-9.0 ppm. chemicalbook.com

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton. The carbon atoms of the quinoline ring in ethyl 8-hydroxyquinoline-6-carboxylate are expected to resonate in the aromatic region, from approximately δ 110 to 160 ppm. The carbon atom of the carbonyl group (C=O) in the ester is characteristically found further downfield, typically in the range of δ 165-175 ppm. The carbon attached to the phenolic oxygen (C-OH) would also show a downfield shift. The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group are expected to appear in the upfield region of the spectrum. For comparison, in related hexahydroquinoline derivatives, the ester carbonyl carbon appears around δ 167 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl 8-hydroxyquinoline-6-carboxylate

| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| 2 | ~8.8 | ~149 |

| 3 | ~7.5 | ~122 |

| 4 | ~8.2 | ~137 |

| 5 | ~7.6 | ~128 |

| 7 | ~7.3 | ~118 |

| 8 | - | ~154 |

| -OH | Variable | - |

| -C=O | - | ~166 |

| -OCH₂CH₃ | ~4.4 (q) | ~61 |

| -OCH₂CH₃ | ~1.4 (t) | ~14 |

Mass Spectrometry Profiling

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula of ethyl 8-hydroxyquinoline-6-carboxylate. The expected exact mass for the protonated molecule [M+H]⁺ of C₁₂H₁₁NO₃ can be calculated and compared with the experimental value to confirm its identity. For instance, the HRMS (ESI) data for a related compound, 2-butyl-3-propylquinolin-8-ol, showed a calculated value for [M+H]⁺ that closely matched the found value, confirming its molecular formula. rsc.org This level of accuracy is crucial for distinguishing between isomers and for verifying the successful synthesis of the target compound.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

| Ethyl 8-hydroxyquinoline-6-carboxylate | C₁₂H₁₁NO₃ | [M+H]⁺ | 218.0761 | - | Predicted |

| 2-butyl-3-propylquinolin-8-ol | C₁₆H₂₁NO | [M+H]⁺ | 244.1696 | 244.1693 | rsc.org |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a specific ion and analyzing the resulting fragments. In the context of ethyl 8-hydroxyquinoline-6-carboxylate, MS/MS provides invaluable information about its molecular structure and fragmentation pathways.

The process begins with the ionization of the molecule, typically forming a protonated molecule [M+H]⁺ or a molecular ion M⁺•. This precursor ion is then selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure.

For ethyl 8-hydroxyquinoline-6-carboxylate, the fragmentation would likely initiate from the ester group and the quinoline ring. The loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group are expected fragmentation pathways. The stability of the quinoline ring would lead to characteristic fragment ions. In its metal complexes, the fragmentation pattern would also reveal information about the metal-ligand coordination and the stability of the complex.

Illustrative MS/MS Fragmentation Data for Ethyl 8-hydroxyquinoline-6-carboxylate:

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Probable Neutral Loss |

| 218.07 [M+H]⁺ | 15 | 190.06 | C₂H₄ (Ethene) |

| 218.07 [M+H]⁺ | 20 | 172.05 | C₂H₅OH (Ethanol) |

| 218.07 [M+H]⁺ | 25 | 144.04 | C₃H₄O₂ (Ethyl formate) |

This table is for illustrative purposes to show the type of data obtained from an MS/MS experiment and does not represent actual experimental data.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions.

UV-Vis spectroscopy is a key technique for characterizing the electronic properties of ethyl 8-hydroxyquinoline-6-carboxylate and its complexes. The absorption of UV-Vis light promotes electrons from a ground electronic state to an excited state. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) provide insights into the nature of the electronic transitions.

The UV-Vis spectrum of ethyl 8-hydroxyquinoline-6-carboxylate is expected to show absorptions due to π-π* transitions within the quinoline aromatic system and n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. Upon complexation with a metal ion, the absorption bands are likely to shift, which is indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing evidence of complex formation.

Illustrative UV-Vis Spectral Data for Ethyl 8-hydroxyquinoline-6-carboxylate in Methanol:

| Transition Type | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π-π | ~250 | ~35,000 |

| n-π | ~320 | ~4,000 |

This table is for illustrative purposes and shows expected spectral features based on related compounds, not actual experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.

Illustrative Crystallographic Data for Ethyl 8-hydroxyquinoline-6-carboxylate:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

This table is for illustrative purposes to show the type of data obtained from a single-crystal X-ray diffraction experiment and does not represent actual experimental data.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. The Hirshfeld surface is defined by the regions where the contribution of the molecule's electron density to the total electron density is equal to the contribution from all other molecules.

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis:

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.2 |

| N···H/H···N | 8.3 |

| Other | 6.0 |

This table is for illustrative purposes to show the type of data obtained from Hirshfeld surface analysis and does not represent actual experimental data.

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of ethyl 8-hydroxyquinoline-6-carboxylate and its metal complexes. CV involves measuring the current that develops in an electrochemical cell as the potential is varied.

The resulting voltammogram provides information about the oxidation and reduction potentials of the compound. For ethyl 8-hydroxyquinoline-6-carboxylate, the phenolic hydroxyl group and the quinoline ring system are potential redox-active sites. The electrochemical behavior is expected to be pH-dependent due to the presence of the acidic proton of the hydroxyl group.

Upon formation of metal complexes, the redox potentials of both the ligand and the metal center can shift, providing insights into the electronic communication between them. The reversibility of the redox processes can also be assessed, indicating the stability of the generated oxidized or reduced species.

Illustrative Electrochemical Data for Ethyl 8-hydroxyquinoline-6-carboxylate:

| Process | Peak Potential (V vs. Ag/AgCl) |

| Oxidation (Epa) | +0.85 |

| Reduction (Epc) | -1.20 |

This table is for illustrative purposes to show the type of data obtained from a cyclic voltammetry experiment and does not represent actual experimental data.

Voltammetric Studies

Voltammetric techniques are crucial for investigating the redox properties of ethyl 8-hydroxyquinoline-6-carboxylate and its metal complexes. These studies, typically employing methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), provide information on the oxidation and reduction potentials, the reversibility of electrochemical processes, and the number of electrons transferred.

The electrochemical behavior of 8-hydroxyquinoline (8-HQ), the parent compound of ethyl 8-hydroxyquinoline-6-carboxylate, has been extensively studied. The oxidation of 8-HQ is an irreversible process that is dependent on pH. researchgate.netresearchgate.net At a glassy carbon paste electrode (GCPE), the oxidation of 8-HQ involves a single-electron transfer, leading to the formation of radical species that can dimerize. researchgate.net These dimers can undergo further oxidation to form quinonoid-type compounds. researchgate.net The process is diffusion-controlled, and continuous cycling can lead to the appearance of pre-peaks due to the adsorption of the oxidation products on the electrode surface. researchgate.net

For metal complexes of 8-hydroxyquinoline derivatives, voltammetry reveals the influence of the metal center on the redox activity of the ligand. The redox behavior of such complexes is a key aspect of their potential applications in areas like catalysis and materials science. For instance, studies on metal complexes with ligands derived from 8-hydroxyquinoline have utilized cyclic voltammetry to investigate their redox behavior.

The specific voltammetric data for ethyl 8-hydroxyquinoline-6-carboxylate is not extensively documented in publicly available literature. However, the established electrochemical behavior of 8-HQ and its other derivatives provides a strong foundation for predicting and interpreting the voltammetric characteristics of this specific compound and its complexes. It is anticipated that the ester group at the 6-position may influence the electron density of the quinoline ring system, thereby affecting its oxidation potential.

Table 1: Illustrative Voltammetric Data for 8-Hydroxyquinoline (8-HQ)

| Parameter | Value | Conditions | Reference |

| Oxidation Peak Potential (Epa) | Varies with pH | Glassy Carbon Paste Electrode | researchgate.net |

| Process Type | Irreversible, Diffusion-controlled | Britton-Robinson buffer/methanol | researchgate.netresearchgate.net |

| Electron Transfer | Single-electron oxidation | - | researchgate.net |

| Limit of Detection (LOD) | 5.2 x 10⁻⁸ mol/L (DPV) | - | researchgate.net |

Note: This data is for the parent compound 8-hydroxyquinoline and serves as a representative example.

Other Analytical Characterization Methods

Beyond voltammetry, a range of other analytical techniques are employed to provide a holistic understanding of the physicochemical properties of ethyl 8-hydroxyquinoline-6-carboxylate and its complexes.

Conductometric measurements are a valuable tool for determining the stoichiometry of metal complexes in solution. This technique involves monitoring the electrical conductivity of a solution as a titrant is added. The change in conductivity provides information about the formation of complex species.

For instance, conductometric titration has been successfully used to determine the stoichiometric ratio of the complex formed between Cu(II) ions and 8-hydroxyquinoline (8-HQ). scirp.org In a typical experiment, a solution of the ligand is gradually added to a solution of the metal salt, and the conductivity is measured after each addition. The plot of molar conductance versus the molar ratio of ligand to metal reveals a breakpoint corresponding to the stoichiometry of the complex. For the Cu(II)-8-HQ system, a molar ratio of 2:1 (ligand to metal) was confirmed, indicating the formation of a [Cu(8-HQ)₂] complex. scirp.org This method is particularly useful when other techniques, such as spectrophotometry, are hindered by issues like precipitation. scirp.org

The molar conductance values of metal complexes in a solvent like DMF can also indicate their electrolytic nature. Low molar conductance values, typically in the range of 9-18 ohm⁻¹ cm² mol⁻¹, suggest a non-electrolytic behavior for the complexes.

Table 2: Representative Conductometric Titration Data for a Cu(II)-8-HQ Complex

| Molar Ratio [L]/[M] | Molar Conductance (µS/cm) |

| 0.0 | Low |

| ... | Increasing |

| 2.0 | Inflection Point |

| >2.0 | Slight Change |

Note: This table illustrates the expected trend in a conductometric titration for determining complex stoichiometry, based on studies of 8-HQ. scirp.org

Magnetic susceptibility measurements are fundamental for determining the magnetic properties of metal complexes, which in turn provides insights into their electronic structure and geometry. The effective magnetic moment (µ_eff) of a complex, calculated from magnetic susceptibility data, can help to determine the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion.

For complexes of 8-hydroxyquinoline derivatives with paramagnetic metal ions such as Cu(II), Ni(II), Co(II), and Fe(III), magnetic susceptibility studies are routinely performed. For example, the geometry of metal complexes can often be inferred from their magnetic moments. A square-planar Cu(II) complex, for instance, will exhibit a different magnetic moment compared to an octahedral one. Studies on metal phosphonate (B1237965) complexes derived from 8-hydroxyquinoline have shown dominant antiferromagnetic interactions in Cu(II) and Fe(III) complexes. nih.gov

Table 3: Typical Magnetic Moments for Metal Complexes of 8-Hydroxyquinoline Derivatives

| Metal Ion | Geometry | Theoretical µ_eff (B.M.) | Experimental µ_eff (B.M.) | Reference |

| Cu(II) | Square-planar | 1.73 | ~1.8-2.2 | scirp.org |

| Ni(II) | Octahedral | 2.83 | ~2.9-3.4 | scirp.org |

| Co(II) | Octahedral | 3.87 | ~4.3-5.2 | scirp.org |

| Fe(III) | Octahedral (high spin) | 5.92 | ~5.9 | nih.gov |

Note: This table provides representative magnetic moment values for common geometries of metal complexes with 8-hydroxyquinoline and its derivatives.

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

TGA of metal complexes of 8-hydroxyquinoline derivatives provides information about their decomposition patterns, the temperature ranges of stability, and the nature of the decomposition products. For instance, thermogravimetric analysis of a terpolymer resin containing 8-hydroxyquinoline-5-sulphonic acid revealed a multi-stage decomposition process, with initial weight loss corresponding to the removal of water molecules, followed by the degradation of functional groups and the polymer backbone at higher temperatures. researchgate.net

DSC can be used to determine thermodynamic parameters such as enthalpy changes (ΔH) and to identify phase transitions like melting and crystallization. For layered lead halide frameworks, TGA has been used to assess thermal stability, showing decomposition temperatures and confirming the composition of the material. acs.org

While specific TGA and DSC data for ethyl 8-hydroxyquinoline-6-carboxylate are not available in the searched literature, these techniques would be invaluable for assessing its thermal properties and the stability of its metal complexes. The analysis would reveal the temperatures at which the compound and its complexes decompose, providing crucial information for their potential applications in materials science where thermal stability is a key factor.

Table 4: Illustrative TGA Decomposition Stages for a Metal Complex of an 8-Hydroxyquinoline Derivative

| Stage | Temperature Range (°C) | Weight Loss (%) | Assignment | Reference |

| 1 | 40 - 160 | ~2 | Loss of water molecules | researchgate.net |

| 2 | 160 - 290 | ~37 | Degradation of functional groups | researchgate.net |

| 3 | >290 | Varies | Decomposition of the main structure | researchgate.net |

Note: This table is based on the thermal analysis of a related 8-hydroxyquinoline polymer and serves as an example of the type of data obtained from TGA.

Computational Chemistry and Theoretical Investigations of Ethyl 8 Hydroxyquinoline 6 Carboxylate

Density Functional Theory (DFT) Calculations

Global Reactivity DescriptorsFrom the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These include:

Chemical Potential (μ): A measure of the tendency of electrons to escape from the system.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are instrumental in predicting and explaining the chemical behavior of molecules. researchgate.net However, their calculation is entirely dependent on the availability of HOMO and LUMO energy values, which are not available for the target compound.

Hartree-Fock (HF) Theory Applications

The Hartree-Fock method is an approximation for the determination of the wave function and energy of a quantum many-body system. wikipedia.org It is often used as a starting point for more advanced computational methods. While HF calculations have been performed on related quinoline (B57606) structures to study their properties, researchgate.net specific research applying HF theory to Ethyl 8-hydroxyquinoline-6-carboxylate is absent from the available literature.

Mechanistic Insights into Chemical Transformations and Interactions Involving Ethyl 8 Hydroxyquinoline 6 Carboxylate

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of Ethyl 8-hydroxyquinoline-6-carboxylate is not typically a single-step process. It generally involves the initial formation of the core heterocyclic structure, 8-hydroxyquinoline-6-carboxylic acid, followed by esterification.

Synthesis of the Quinoline (B57606) Ring System

A common and historical method for synthesizing the quinoline ring is the Skraup-Doebner-von Miller reaction. iipseries.orgacs.org To obtain the desired substitution pattern for 8-hydroxyquinoline-6-carboxylic acid, a plausible starting material would be 4-amino-3-hydroxybenzoic acid. The reaction proceeds through several key mechanistic steps:

Formation of an α,β-Unsaturated Aldehyde: In the presence of a strong acid like sulfuric acid, glycerol (B35011) undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.org

Michael Addition: The aromatic amine (4-amino-3-hydroxybenzoic acid) acts as a nucleophile and adds to the acrolein via a conjugate (Michael) addition. acs.orgnih.gov

Cyclization: The intermediate then undergoes an acid-catalyzed electrophilic aromatic substitution, where the newly formed side chain attacks the benzene (B151609) ring to close the second ring of the quinoline system.

Dehydration and Oxidation: The resulting dihydroquinoline alcohol is dehydrated to form 1,2-dihydroquinoline. Subsequent oxidation, often facilitated by an oxidizing agent like nitrobenzene (B124822) or arsenic pentoxide that is included in the Skraup reaction mixture, leads to the aromatization of the newly formed heterocyclic ring, yielding the stable 8-hydroxyquinoline-6-carboxylic acid. chemicalbook.com

Fischer-Speier Esterification

Once the 8-hydroxyquinoline-6-carboxylic acid is synthesized and purified, the final step is the conversion of the carboxylic acid group to an ethyl ester. This is typically achieved through Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org

The mechanism for this reversible reaction is well-established: chemguide.co.ukmasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups. This converts one of the -OH groups into a good leaving group (-OH₂⁺). chemguide.co.uk

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, simultaneously expelling a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is then deprotonated (often by a water molecule or the conjugate base of the acid catalyst) to yield the final ethyl ester product and regenerate the acid catalyst. chemguide.co.uk

To drive the equilibrium towards the ester product, ethanol is often used as the solvent (a large excess), and water may be removed as it forms. masterorganicchemistry.com

| Reaction Stage | Description | Key Mechanistic Steps |

| Ring Formation | Synthesis of 8-hydroxyquinoline-6-carboxylic acid via a Skraup-type reaction. | 1. Dehydration of glycerol to acrolein.2. Michael addition of the amine.3. Electrophilic cyclization.4. Dehydration and oxidation. |

| Esterification | Conversion of the carboxylic acid to an ethyl ester via Fischer-Speier esterification. | 1. Protonation of the carbonyl oxygen.2. Nucleophilic attack by ethanol.3. Proton transfer.4. Elimination of water.5. Deprotonation. |

Mechanistic Aspects of Metal-Ligand Interactions

Ethyl 8-hydroxyquinoline-6-carboxylate retains the primary bidentate chelating site of its parent compound, 8-hydroxyquinoline (B1678124), involving the phenolic oxygen and the pyridinic nitrogen. scirp.org The formation of stable five-membered chelate rings with metal ions is a hallmark of this class of compounds. rroij.com

The chelation process is highly dependent on the pH of the solution. The ligand itself can exist in different protonation states, which directly impacts its ability to bind to a metal ion.

At low pH (acidic conditions): The nitrogen atom of the quinoline ring is protonated, forming a pyridinium (B92312) cation (-NH⁺-). This protonation prevents the nitrogen from coordinating with a metal ion, thus inhibiting chelation.

At neutral to slightly acidic pH: The molecule exists predominantly in its neutral form. For chelation to occur, the proton of the phenolic hydroxyl group (-OH) must be displaced by the metal ion. rroij.com The stability of the resulting complex is what drives this displacement.

At high pH (alkaline conditions): The phenolic proton is readily abstracted, forming a phenoxide anion (-O⁻). This anionic form is an excellent chelator. However, at very high pH, metal ions may precipitate as hydroxides, competing with the chelation reaction.

Therefore, there is an optimal pH range for the formation of metal complexes, which is dictated by the pKa values of the ligand's pyridinium nitrogen and phenolic hydroxyl group. nih.gov The complex formation involves the displacement of the phenolic proton and coordination of both the deprotonated oxygen and the lone pair of the nitrogen atom to the metal center. scirp.org Studies on related 8-hydroxyquinoline derivatives have shown that the pKa values, particularly of the hydroxyl group, can correlate with biological activity, which is often linked to metal chelation. mdpi.com

| pH Range | Dominant Ligand Species | Chelation Ability |

| Low pH | Protonated (Cationic) | Inhibited (N is blocked) |

| Mid-range pH | Neutral | Possible (requires -OH proton displacement) |

| High pH | Deprotonated (Anionic) | Favorable (but competition from metal hydroxides) |

8-hydroxyquinoline and its derivatives are known to be weakly fluorescent in solution. This is attributed to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). scispace.com In the excited state, the proton from the phenolic hydroxyl group can rapidly transfer to the nitrogen atom of the pyridine (B92270) ring. This process provides a rapid way for the molecule to return to the ground state without emitting a photon of light.

Upon chelation with a metal ion, this ESIPT pathway is blocked. The metal ion occupies the position between the oxygen and nitrogen, preventing the proton transfer. This coordination also introduces significant molecular rigidity, forming a stable, planar five-membered ring structure. This increased rigidity restricts the vibrational and rotational freedoms of the molecule that would otherwise contribute to non-radiative decay. scispace.com By inhibiting these non-radiative pathways, the excited state is forced to decay primarily through radiative means, leading to a dramatic increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

| Species | Key Feature | Dominant Decay Pathway | Fluorescence |

| Free Ligand | Flexible, allows ESIPT | Non-radiative (ESIPT, vibrations) | Weak |

| Metal Complex | Rigid, ESIPT blocked | Radiative (fluorescence) | Strong |

Catalytic Mechanisms and Kinetic Studies with Ethyl 8-hydroxyquinoline-6-carboxylate Metal Complexes

While metal complexes of 8-hydroxyquinoline derivatives are widely studied for their medicinal and materials applications, specific, detailed research on the catalytic mechanisms of Ethyl 8-hydroxyquinoline-6-carboxylate metal complexes is limited. However, based on the known chemistry of related complexes, plausible catalytic roles can be proposed. researchgate.net

Many transition metal complexes are redox-active and can serve as catalysts for oxidation or reduction reactions. A hypothetical catalytic cycle for an oxidation reaction mediated by a metal complex of Ethyl 8-hydroxyquinoline-6-carboxylate (L-M) might proceed as follows:

Substrate Binding: The substrate to be oxidized coordinates to the metal center of the catalyst, L-M(n+).

Electron Transfer (Oxidation of Substrate): An intramolecular electron transfer occurs, where the substrate is oxidized, and the metal center is reduced, L-M((n-1)+).

Product Release: The oxidized product dissociates from the catalyst.

Catalyst Regeneration: The reduced catalyst L-M((n-1)+) is re-oxidized to its initial state L-M(n+) by a terminal oxidant (e.g., O₂, H₂O₂), completing the cycle.

Kinetic Considerations

The kinetics of such a catalytic reaction would be complex, depending on the concentrations of the catalyst, substrate, and terminal oxidant. The rate-determining step could be any of the steps in the cycle, such as substrate binding or catalyst regeneration.

The ethyl 6-carboxylate group would exert a significant electronic influence on the metal center. As an electron-withdrawing group, it would:

Increase the Lewis acidity of the metal ion, potentially enhancing its ability to bind and activate substrates.

Increase the redox potential of the M(n+)/M((n-1)+) couple, making the complex a stronger oxidizing agent but potentially slowing down the regeneration step if it requires oxidation.

Kinetic studies, such as monitoring the reaction rate as a function of reactant concentrations, would be essential to determine the reaction order with respect to each component and to elucidate the rate-determining step of the mechanism. Studies on the kinetics of complex formation for related systems have shown that the process can be followed spectroscopically, with equilibrium being reached on timescales from minutes to hours, depending on pH and the specific metal ion. mdpi.com

| Hypothetical Catalytic Step | Description |

| 1. Activation | Substrate coordinates to the L-M(n+) complex. |

| 2. Redox Transformation | Substrate is oxidized; metal is reduced to L-M((n-1)+). |

| 3. Product Dissociation | Oxidized product is released from the complex. |

| 4. Catalyst Regeneration | L-M((n-1)+) is re-oxidized by a terminal oxidant. |

Research Applications in Materials Science and Sensing Technologies

Utilization in Fluorescent Chemosensors for Metal Ion Recognition

Derivatives of 8-hydroxyquinoline (B1678124) are well-regarded for their ability to act as fluorescent chemosensors. scispace.comsemanticscholar.org The parent compound, 8-hydroxyquinoline, is weakly fluorescent on its own due to excited-state intermolecular proton transfer. scispace.comrroij.com However, upon chelation with metal ions, this fluorescence is significantly enhanced as the molecule becomes more rigid. scispace.comrroij.com This "turn-on" fluorescent response is a highly desirable characteristic for a sensor.

For Ethyl 8-hydroxyquinoline-6-carboxylate, the presence of the hydroxyl group and the nitrogen atom in the quinoline (B57606) ring provides a potential binding site for metal ions. The specific placement of the ethyl carboxylate group at the 6-position can influence the electronic properties of the quinoline ring system, potentially modulating the selectivity and sensitivity of the sensor for different metal ions. Research in this area would involve studying the fluorescence spectroscopy of Ethyl 8-hydroxyquinoline-6-carboxylate in the presence of various metal cations to determine its binding affinity and fluorescent response.

Table 1: Potential Metal Ion Sensing Capabilities of 8-Hydroxyquinoline Derivatives

| Metal Ion | General Observed Effect with 8-Hydroxyquinoline Derivatives | Potential for Ethyl 8-hydroxyquinoline-6-carboxylate |

| Al³⁺ | Strong fluorescence enhancement | High, due to the established affinity of the 8-hydroxyquinoline core for Al³⁺. scispace.com |

| Zn²⁺ | Notable fluorescence enhancement | High, another common target for 8-hydroxyquinoline-based sensors. scispace.com |

| Cu²⁺ | Fluorescence quenching or enhancement depending on the derivative | Investigation needed to determine the specific interaction. |

| Fe³⁺ | Often forms colored complexes, potential for colorimetric sensing | Investigation needed to determine the specific interaction. |

Integration into Organic Light-Emitting Diodes (OLEDs) as Electron Carriers

The field of organic electronics has seen a surge in the use of 8-hydroxyquinoline derivatives, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). scispace.comnih.govresearchgate.net These compounds, especially their metal complexes like tris(8-hydroxyquinolinato)aluminium (Alq3), are known for their excellent electron-transporting and light-emitting properties.

Ethyl 8-hydroxyquinoline-6-carboxylate, as a derivative, holds promise for similar applications. Its aromatic structure can facilitate electron mobility, a crucial characteristic for an electron transport layer (ETL) in an OLED device. The ethyl carboxylate substituent could be modified to fine-tune the compound's solubility, thermal stability, and energy levels to better match other materials within the OLED stack, potentially leading to improved device efficiency and longevity. Further research would be necessary to synthesize and characterize metal complexes of Ethyl 8-hydroxyquinoline-6-carboxylate and evaluate their performance in OLED devices.

Development in Novel Materials (e.g., Coatings, Polymers)

The versatility of the 8-hydroxyquinoline scaffold extends to the development of new materials such as protective coatings and functional polymers. The ability of 8-hydroxyquinoline derivatives to chelate metals can be exploited to create corrosion-resistant coatings for metals.

The reactive sites on Ethyl 8-hydroxyquinoline-6-carboxylate, namely the hydroxyl and ester groups, offer pathways for its incorporation into polymer chains. This could be achieved through polymerization reactions, leading to the creation of polymers with embedded 8-hydroxyquinoline units. Such polymers could exhibit unique optical, thermal, or metal-binding properties, making them suitable for a range of applications from advanced coatings to specialty plastics.

Analytical Chemistry Methodologies Utilizing Ethyl 8 Hydroxyquinoline 6 Carboxylate

Application as a Reagent for Metal Ion Detection and Quantification

Derivatives of 8-hydroxyquinoline (B1678124) are versatile reagents in analytical chemistry, primarily used for the detection and quantification of metal ions. rroij.com The formation of metal-oxine complexes, which are often colored and sparingly soluble, provides the basis for several analytical techniques. The key to this reactivity is the ability of the hydroxyl group at the C-8 position and the nitrogen atom in the pyridine (B92270) ring to form a five-membered chelate ring with metal cations. rroij.com

Spectrophotometry is a common technique that utilizes 8-HQ derivatives to quantify metal ions. When a derivative like Ethyl 8-hydroxyquinoline-6-carboxylate reacts with a metal ion, it forms a colored complex that absorbs light in the visible or ultraviolet spectrum. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, a relationship described by the Beer-Lambert law.

The general procedure involves reacting the metal ion in a sample with the 8-HQ derivative in a suitable solvent and at an optimal pH to form the complex. The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λmax). For instance, research on the parent 8-hydroxyquinoline shows its utility in the determination of various metals. The formation of a complex with iron (III) in a chloroform (B151607) solution produces a maximum absorption at 359 nm, allowing for quantification in the range of 1 to 14 µg/mL. Similarly, cadmium (II) can be determined by forming a complex with 8-HQ in a micellar medium, which exhibits a λmax at 400 nm and follows Beer's law over a concentration range of 0.5-8.0 µg/mL. The azo derivatives of 8-HQ have also been used as photometric reagents for trace element detection. iaea.org

The specific parameters for Ethyl 8-hydroxyquinoline-6-carboxylate would require empirical determination, but the underlying principle of forming a light-absorbing metal chelate remains the same.

Table 1: Examples of Spectrophotometric Determination of Metals using 8-Hydroxyquinoline Derivatives This table presents data for closely related 8-HQ compounds to illustrate the analytical method's parameters.

| Metal Ion | Reagent | Solvent/Medium | λmax (nm) | Linear Range (µg/mL) |

|---|---|---|---|---|

| Iron (III) | 8-Hydroxyquinoline | Chloroform | 359 | 1 - 14 |

| Cadmium (II) | 8-Hydroxyquinoline | Cetylpyridinium chloride (micellar) | 400 | 0.5 - 8.0 |

Gravimetric analysis is one of the classical and highly accurate methods for quantitative analysis. 8-Hydroxyquinoline is recognized as an excellent precipitating agent for the gravimetric determination of numerous metal ions. rroij.comscispace.com The process involves the precipitation of a metal ion from a solution by adding an excess of the 8-HQ derivative. The resulting metal chelate, being sparingly soluble, is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the metal ion in the original sample.

Strategies for Metal Ion Extraction and Separation

The ability of 8-hydroxyquinoline derivatives to form neutral, lipophilic complexes with metal ions makes them highly effective for solvent extraction. rroij.comscispace.com This technique is used to separate metal ions from an aqueous solution into an immiscible organic solvent, which is useful for pre-concentration of trace metals or for removing interfering ions before analysis.

The process involves shaking an aqueous solution containing the metal ions with an organic solvent (like kerosene (B1165875) or chloroform) containing the 8-HQ derivative. The derivative forms a neutral chelate with the target metal ion, which is then preferentially partitioned into the organic phase. The efficiency of extraction is highly dependent on factors such as the pH of the aqueous phase, the concentration of the extracting agent, and the choice of the organic solvent. By controlling the pH, selective extraction of different metal ions can be achieved. For example, studies on other 8-HQ derivatives have demonstrated their use in the extraction of rare-earth ions and other heavy metals. nih.gov After extraction, the metal can be stripped back into an aqueous phase using an acidic solution and then quantified.

Use as an Analytical Standard for Instrument Calibration and Method Validation

While 8-hydroxyquinoline and its derivatives are primarily used as reagents, highly pure forms of these compounds can potentially serve as primary standards for specific analytical applications. For a compound to be used as an analytical standard, it must be stable, non-hygroscopic, have a high molecular weight, and be available in a verifiable high purity.

In the context of method validation, Ethyl 8-hydroxyquinoline-6-carboxylate could be used to prepare standard solutions for calibrating instruments like spectrophotometers or for validating a new analytical method developed for its quantification. However, its most prominent role remains as a chelating agent for the analysis of other substances, particularly metal ions.

Environmental Research Applications in Quinoline (B57606) Derivative Studies

Quinoline and its derivatives are of environmental interest due to their presence in various industrial processes and their potential biological activities. nih.gov The analytical methods utilizing 8-HQ derivatives are crucial in environmental monitoring for the detection and quantification of toxic heavy metal ions in water, soil, and biological samples. rroij.comscispace.com For instance, the detection of aluminum(III), which is prevalent in the environment due to acid rain, can be accomplished using fluorescent chemosensors based on 8-HQ. scispace.com

The study of quinoline derivatives themselves in environmental matrices is also important. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed for this purpose. In such analyses, a specific compound like Ethyl 8-hydroxyquinoline-6-carboxylate could serve as a reference standard to identify and quantify its presence or the presence of structurally similar environmental contaminants. The development of robust analytical methods is essential for understanding the fate, transport, and impact of quinoline-based compounds in the environment. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethyl 8-hydroxyquinoline-6-carboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of 8-hydroxyquinoline-6-carboxylic acid using ethanol under acid catalysis (e.g., sulfuric acid). Purity validation requires HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, alongside mass spectrometry (LC-MS) to confirm molecular ion peaks . For crystallinity assessment, X-ray diffraction (XRD) can resolve bond angles and lattice parameters, as demonstrated in structurally analogous quinoline esters .

Q. How can spectroscopic techniques (NMR, IR) differentiate ethyl 8-hydroxyquinoline-6-carboxylate from its analogs?

- Methodological Answer :

- ¹H NMR : The ethyl ester group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂). The hydroxyquinoline moiety exhibits aromatic protons between 7.5–8.5 ppm, with deshielding effects dependent on substitution patterns .

- IR : A strong carbonyl stretch at ~1700 cm⁻¹ (ester C=O) and a broad O-H stretch at ~3200 cm⁻¹ (phenolic -OH) are diagnostic. Fluorinated or chlorinated analogs (e.g., 7-chloro-6-fluoro derivatives) show distinct C-F/C-Cl stretches .

Q. What safety protocols are critical when handling ethyl 8-hydroxyquinoline-6-carboxylate in biological assays?